2-(1,1-Diethoxyethyl)-1,3-thiazole
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Overview
Description
2-(1,1-Diethoxyethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a diethoxyethyl group attached to the second position of the thiazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Diethoxyethyl)-1,3-thiazole typically involves the reaction of thiazole with diethoxyethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Diethoxyethyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The diethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
2-(1,1-Diethoxyethyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,1-Diethoxyethyl)-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, affecting their function. The diethoxyethyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dimethoxyethyl)-1,3-thiazole: Similar in structure but with methoxy groups instead of ethoxy groups.
2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a thiazole ring
Uniqueness
2-(1,1-Diethoxyethyl)-1,3-thiazole is unique due to its specific combination of the thiazole ring and diethoxyethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H15NO2S |
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Molecular Weight |
201.29 g/mol |
IUPAC Name |
2-(1,1-diethoxyethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H15NO2S/c1-4-11-9(3,12-5-2)8-10-6-7-13-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
KNUHFOWGNFQDOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C1=NC=CS1)OCC |
Origin of Product |
United States |
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